

Spectroscopic comparison of synthetic vs. commercially available Undecane-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Undecane-1,4-diol

Cat. No.: B15342853 Get Quote

A Spectroscopic Showdown: Synthetic vs. Commercially Available Undecane-1,4-diol

An objective comparison for researchers, scientists, and drug development professionals.

1,4-diol versus its commercially available counterpart. The data presented herein is a representative compilation based on established principles of organic spectroscopy. While the "synthetic" sample data reflects a plausible outcome for a laboratory synthesis, including potential minor impurities, the "commercial" data represents a high-purity standard. This guide is intended to aid researchers in evaluating the purity and structural integrity of **undecane-1,4-diol** from different sources.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses for both synthetic and commercially available **undecane-1,4-diol**.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

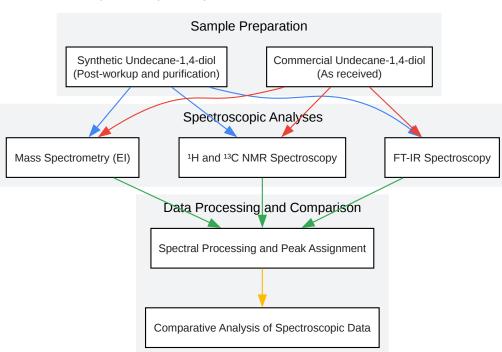
Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Synthetic Sample Notes	Commercial Sample Notes
~3.75	m	1H	H-4 (CHOH)	Broader multiplet	Sharp multiplet
~3.64	t, J = 6.4 Hz	2Н	H-1 (CH ₂ OH)	Well-defined triplet	Well-defined triplet
~2.50	br s	2Н	-ОН	Broader signal due to potential moisture	Sharper, well- defined signal
1.45 - 1.60	m	4H	H-2, H-3, H-5	Overlapping multiplets	Clean, well- resolved multiplets
1.20 - 1.40	m	12H	H-6 to H-10	Broad multiplet	Sharp, well- resolved multiplet
0.88	t, J = 6.8 Hz	3H	H-11 (CH₃)	Well-defined triplet	Well-defined triplet
2.15	S	-	Residual Acetone	Present	Absent
1.56	S	-	Water	Minor peak	Absent

Table 2: 13C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment	Synthetic Sample Notes	Commercial Sample Notes
~72.0	C-4 (CHOH)	Sharp signal	Sharp signal
~62.5	C-1 (CH ₂ OH)	Sharp signal	Sharp signal
~37.5	C-5	Sharp signal	Sharp signal
~32.0	C-2	Sharp signal	Sharp signal
~29.5	C-7, C-8, C-9	Overlapping signals	Well-resolved signals
~29.3	C-6	Sharp signal	Sharp signal
~25.5	C-3	Sharp signal	Sharp signal
~22.7	C-10	Sharp signal	Sharp signal
~14.1	C-11 (CH ₃)	Sharp signal	Sharp signal
30.0	Residual Acetone	Present	Absent

Table 3: FT-IR Spectral Data (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Vibration	Synthetic Sample Notes	Commercial Sample Notes
3350-3200	Strong, Broad	O-H stretch (H- bonded)	Very broad due to moisture	Broad, well- defined
2925, 2855	Strong	C-H stretch (alkane)	Sharp, intense	Sharp, intense
1465	Medium	C-H bend (alkane)	Sharp	Sharp
1150-1075	Strong	C-O stretch (secondary alcohol)	Strong, defined peak	Strong, sharp peak
1075-1000	Strong	C-O stretch (primary alcohol)	Strong, defined peak	Strong, sharp peak


Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Plausible Fragment	Synthetic Sample Notes	Commercial Sample Notes
188	<1	[M] ⁺	Very weak or absent	Very weak or absent
170	5	[M-H ₂ O] ⁺	Present	Present
152	2	[M-2H ₂ O] ⁺	Present	Present
115	15	[C ₈ H ₁₉] ⁺	Present	Present
87	100	[CH3(CH2)4CHO H]+	Base peak	Base peak
73	40	[C ₄ H ₉ O] ⁺	Prominent	Prominent
57	60	[C4H9] ⁺	Prominent	Prominent
43	55	[C ₃ H ₇] ⁺	Prominent	Prominent

Experimental Workflow & Protocols

The following diagram illustrates the general workflow for the spectroscopic analysis of **undecane-1,4-diol** samples.

Spectroscopic Analysis Workflow for Undecane-1,4-diol

Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of synthetic and commercial **undecane-1,4-diol**.

Detailed Experimental Protocols

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 10-20 mg of the undecane-1,4-diol sample was
 dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)
 tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm
 NMR tube.

• Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

• ¹H NMR Parameters:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Spectral width: -2 to 12 ppm

• 13C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 45°

Spectral width: -10 to 220 ppm

Broadband proton decoupling was applied.

 Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A thin liquid film of the neat **undecane-1,4-diol** sample was prepared between two potassium bromide (KBr) plates.
- Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Parameters:

Number of scans: 32

Resolution: 4 cm⁻¹

Spectral range: 4000-400 cm⁻¹

 Data Processing: The interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected, and the transmittance was converted to absorbance.

3. Mass Spectrometry (MS)

• Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

• Instrumentation: A mass spectrometer operating in electron ionization (EI) mode was used.

Parameters:

Ionization energy: 70 eV

Source temperature: 230 °C

Mass range: m/z 40-500

• Data Processing: The mass spectrum was recorded, and the mass-to-charge ratios (m/z) and relative intensities of the detected ions were determined.

This guide provides a foundational spectroscopic comparison for **undecane-1,4-diol**. Researchers are encouraged to perform their own analyses to confirm the purity and identity of their specific samples.

 To cite this document: BenchChem. [Spectroscopic comparison of synthetic vs. commercially available Undecane-1,4-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15342853#spectroscopic-comparison-of-synthetic-vs-commercially-available-undecane-1-4-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com